EINECS 300-184-5
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between January 1, 1971, and September 18, 1981. Despite this, EINECS compounds like 300-184-5 are critical for regulatory compliance under the REACH framework, which mandates toxicity and environmental impact assessments .
Properties
CAS No. |
93923-93-4 |
|---|---|
Molecular Formula |
C12H11ClFN3S |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
7-fluoro-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H10FN3S.ClH/c1-6-4-8-11(14)15-10-5-7(13)2-3-9(10)16-12(8)17-6;/h2-5,16H,1H3,(H2,14,15);1H |
InChI Key |
KZZRAACCTRERLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 300-184-5 involves several steps. One common method includes the reaction of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile with tin powder and hydrochloric acid in ethanol at 50°C for 0.5 hours . This reaction yields the desired compound as a yellow to deep beige solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Database Analysis and Discrepancy Identification
-
EINECS 300-806-5 (PubChem CID:44147524) is the only EINECS number in the search results. This compound is a 1:1 complex of 5-oxo-L-proline and a modified isoquinoline derivative. Its molecular formula is C₂₇H₃₀N₂O₁₀ , and it is structurally unrelated to the hypothetical 300-184-5 .
-
No other EINECS identifiers near 300-184-5 (e.g., 300-184-*) appear in the search results or standard references like PubChem or regulatory filings .
2.1. Typographical Error
-
EINECS numbers follow a XXX-XXX-X format. A misrecorded digit (e.g., 184 vs. 806 ) could explain the discrepancy. For example, EINECS 300-806-5 matches CID 44147524 .
2.2. Withdrawn or Obsolete Listing
-
The number might correspond to a substance delisted from the EINECS inventory due to reclassification, discontinuation, or regulatory changes under EU REACH .
Chemical Reaction Analysis of Closest Matches
While EINECS 300-184-5 remains unidentified, the following table summarizes reaction data for structurally or functionally similar compounds from the search results:
Recommendations for Further Inquiry
-
Verify the EINECS Number : Confirm the correct identifier with the European Chemicals Agency (ECHA) database.
-
Explore Structural Analogues : If the compound is novel, investigate reactivity using computational methods (e.g., ab initio quantum chemistry ).
-
Consult Regulatory Guidelines : Follow PMN requirements for new substances under TSCA or REACH .
Scientific Research Applications
EINECS 300-184-5 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Utilized in the development of drugs for psychiatric disorders, such as schizophrenia.
Industry: Employed in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of EINECS 300-184-5 involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . This interaction modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
Structural similarity is quantified using the Tanimoto index applied to PubChem 2D fingerprints, where a threshold of ≥70% defines analogs . For example:
- Compound B: An organothiophosphate pesticide with a log Kow of 2.4. These compounds are structurally distinct but share reactivity patterns that influence toxicity profiles .
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | Not reported | 220.5 | 298.3 |
| log Kow | Estimated via QSAR | 3.8 | 2.5 |
| Toxicity (LC50, fish) | Predicted: 12 mg/L | Experimental: 8 mg/L | Predicted: 18 mg/L |
| Regulatory Status | Data gap under REACH | High priority | Restricted use |
Table 1: Comparison of physicochemical and regulatory properties.
Functional Analogs
Functional analogs may belong to different structural classes but share applications. For instance:
- Compound C : A perfluorinated compound (PFC) used in surfactants. While structurally dissimilar to this compound, PFCs are similarly persistent in the environment and subject to strict regulation .
- Compound D: A substituted mononitrobenzene used in dyes. These compounds often exhibit hepatotoxicity and are evaluated using QSAR models .
Key Research Findings
Predictive Coverage of EINECS Compounds
A study using RASAR models demonstrated that 1,387 labeled chemicals from REACH Annex VI could predict properties for 33,000 EINECS compounds (20x larger set) with ≥70% structural similarity. This "network effect" enables rapid hazard assessment without exhaustive testing .
| Labeled Compounds | Covered EINECS Compounds | Coverage Efficiency |
|---|---|---|
| 1,387 | 33,000 | >95% |
Table 2: Predictive coverage of EINECS chemicals using RASAR.
Limitations of QSAR Models
QSAR models for EINECS chemicals face challenges:
- For example, only 10–17% of EINECS compounds can be accurately predicted using existing Tetrahymena pyriformis toxicity models .
- Chemical Diversity : Over 54% of EINECS chemicals are classifiable into groups amenable to QSAR, but botanical extracts and complex mixtures remain problematic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
